ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE
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Overview
Description
ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE is an organic compound with the molecular formula C14H12N2O6 and a molecular weight of 304.25 g/mol This compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE typically involves the reaction of 5-nitro-2-furoyl chloride with ethyl 2-aminobenzoate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
ETHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE can be compared with other similar compounds such as:
5-Nitro-2-furaldehyde: Another nitrofuran derivative with similar chemical properties.
5-Nitro-2-furylglyoxylic acid: A compound with a similar furan ring structure and nitro group.
Furfuryl alcohol: A related compound used in various chemical processes.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O6 |
---|---|
Molecular Weight |
304.25g/mol |
IUPAC Name |
ethyl 2-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H12N2O6/c1-2-21-14(18)9-5-3-4-6-10(9)15-13(17)11-7-8-12(22-11)16(19)20/h3-8H,2H2,1H3,(H,15,17) |
InChI Key |
AYLZXTXTMIGLAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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